molecular formula C8H9N3O2 B093076 1-Acetyl-2-picolinoylhydrazine CAS No. 17433-31-7

1-Acetyl-2-picolinoylhydrazine

Cat. No. B093076
CAS RN: 17433-31-7
M. Wt: 179.18 g/mol
InChI Key: FDJAMXYLIRPRIS-UHFFFAOYSA-N
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Description

1-Acetyl-2-picolinoylhydrazine is a colorless powder . It is water-soluble .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-2-picolinoylhydrazine is C8H9N3O2 . Its average mass is 179.176 Da .


Chemical Reactions Analysis

Toxic gases are formed by mixing 1-Acetyl-2-picolinoylhydrazine with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and by mixing with strong oxidizing or reducing agents . Flammable gases are formed by mixing with alkali metals .


Physical And Chemical Properties Analysis

1-Acetyl-2-picolinoylhydrazine is a colorless powder . It is water-soluble . The flash point of this chemical has not been determined, but it is probably combustible .

Scientific Research Applications

  • Oncology Applications :

    • In a clinical trial involving children with various malignant neoplasms, 1-acetyl-2-picolinoylhydrazine showed efficacy, with complete regressions documented in cases of embryonal rhabdomyosarcoma, generalized histiocytosis-X, and Hodgkin's disease. Mild toxic effects primarily included nausea and vomiting (Sutow et al., 1975).
    • Another study focused on the drug's distribution and metabolism in tumor-bearing rats, investigating its toxicity and antitumor activity. The study found rapid metabolism and high uptake in the brain, which might account for its neurotoxicity and antitumor effects (Mishra & Mead, 1973).
  • Biochemical Research :

    • Research into the development of new antitumor agents led to the synthesis of compounds structurally related to 1-acetyl-2-picolinoylhydrazine, although no significant antitumor activity was found in these new compounds (Beisler et al., 1977).
  • Pharmacological Investigations :

    • Novel inhibitors derived from benzohydrazides, structurally related to 1-acetyl-2-picolinoylhydrazine, were designed as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are key targets in treating Alzheimer's disease and other dementias. The study concluded that most derivatives showed dual inhibition of both enzymes, indicating potential clinical applications (Houngbedji et al., 2023).
  • Chemical Synthesis and Analysis :

    • The compound has been used in studies related to the synthesis of other chemical compounds, such as the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which has applications in creating potent antimicrobials (Kumar et al., 2007).
    • In another study, the reactions of 1-acetyl-2-phenylhydrazine, structurally similar to 1-acetyl-2-picolinoylhydrazine, were investigated for its application in anaerobic adhesives (Raftery et al., 1997).

Safety And Hazards

This compound is considered toxic with hazardous decomposition . In case of a spill, the area should be isolated in all directions for at least 50 meters for liquids and at least 25 meters for solids . Fires involving this material can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher .

Future Directions

While specific future directions for the study of 1-Acetyl-2-picolinoylhydrazine are not available, it has been investigated for antineoplastic activity , suggesting potential applications in cancer treatment.

properties

IUPAC Name

N'-acetylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJAMXYLIRPRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Record name 1-ACETYL-2-PICOLINOYLHYDRAZINE
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DSSTOX Substance ID

DTXSID2024408
Record name 1-Acetyl-2-picolinoylhydrazine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992)
Record name 1-ACETYL-2-PICOLINOYLHYDRAZINE
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Solubility

Soluble (NTP, 1992)
Record name 1-ACETYL-2-PICOLINOYLHYDRAZINE
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Product Name

1-Acetyl-2-picolinoylhydrazine

CAS RN

17433-31-7
Record name 1-ACETYL-2-PICOLINOYLHYDRAZINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2-Pyridinecarboxylic acid, 2-acetylhydrazide
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Record name 1-Acetyl-2-picolinoylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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